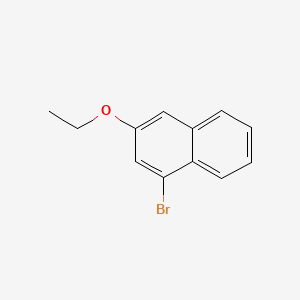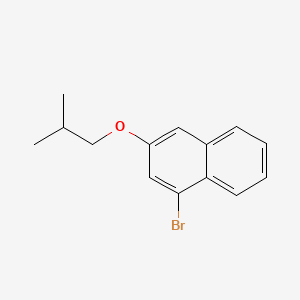
1-Bromo-3-(cyclobutylmethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(cyclobutylmethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a cyclobutylmethoxy group attached to the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the photobromination of naphthalene using molecular bromine under controlled conditions to yield 1-bromonaphthalene . This intermediate can then undergo further reactions to introduce the cyclobutylmethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by etherification reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(cyclobutylmethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the naphthalene ring.
Coupling Reactions: It can form Grignard reagents or organolithium compounds, which can be further used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Bromination: Molecular bromine in the presence of a solvent like carbon tetrachloride under photochemical conditions.
Substitution: Cyanide ions in the presence of a suitable solvent and catalyst.
Coupling: Magnesium or lithium reagents in anhydrous conditions.
Major Products:
Nitriles: Formed by substitution of the bromine atom with cyanide.
Coupled Products: Formed by reactions with Grignard or organolithium reagents.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Bromo-3-(cyclobutylmethoxy)naphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the naphthalene ring. In coupling reactions, the formation of Grignard or organolithium reagents involves the insertion of a metal atom into the carbon-bromine bond, facilitating further reactions to form complex molecules .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Lacks the cyclobutylmethoxy group and has different reactivity and applications.
2-Bromo-3-(cyclobutylmethoxy)naphthalene: Similar structure but with the bromine atom in a different position, leading to different chemical properties and reactivity.
Propriétés
IUPAC Name |
1-bromo-3-(cyclobutylmethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-9-13(17-10-11-4-3-5-11)8-12-6-1-2-7-14(12)15/h1-2,6-9,11H,3-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPDQYKWDOGNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC3=CC=CC=C3C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














